molecular formula C9H18AsN3S6 B13410051 arsenic(3+);N,N-dimethylcarbamodithioate

arsenic(3+);N,N-dimethylcarbamodithioate

Cat. No.: B13410051
M. Wt: 435.6 g/mol
InChI Key: AEVHWLZSNCKOJW-UHFFFAOYSA-K
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Description

Arsenic(3+);N,N-dimethylcarbamodithioate, also known as tris(dimethyldithiocarbamato)arsenic or asomate (福美胂), is a coordination complex where arsenic(III) is centrally bound to three N,N-dimethylcarbamodithioate ligands. Its molecular formula is C₉H₁₈AsN₃S₆, and its IUPAC name is Bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate . This compound is historically significant in agricultural applications, particularly as a fungicide and pesticide, due to its ability to inhibit microbial growth. However, its use is heavily regulated due to arsenic's inherent toxicity .

Properties

Molecular Formula

C9H18AsN3S6

Molecular Weight

435.6 g/mol

IUPAC Name

arsenic(3+);N,N-dimethylcarbamodithioate

InChI

InChI=1S/3C3H7NS2.As/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3

InChI Key

AEVHWLZSNCKOJW-UHFFFAOYSA-K

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[As+3]

Origin of Product

United States

Preparation Methods

The synthesis of arsenic(3+);N,N-dimethylcarbamodithioate typically involves the reaction of arsenic trioxide with N,N-dimethylcarbamodithioic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through recrystallization or other suitable methods .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Arsenic(3+);N,N-dimethylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert arsenic(3+) to arsenic(0) or other lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: The compound can undergo nucleophilic substitution reactions where the N,N-dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents for these reactions include halides and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction can produce elemental arsenic or arsenic(I) compounds .

Scientific Research Applications

Arsenic(3+);N,N-dimethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of arsenic(3+);N,N-dimethylcarbamodithioate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. Arsenic compounds are known to bind to thiol groups, disrupting the function of proteins and enzymes that rely on these groups for their activity. This disruption can lead to cellular toxicity, apoptosis, and other effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Central Metal Ion Coordination Number Key Structural Features
Arsenic(3+);N,N-dimethylcarbamodithioate C₉H₁₈AsN₃S₆ As³⁺ 3 Three bidentate ligands form a trigonal planar geometry
Copper(II);N,N-dimethylcarbamodithioate C₆H₁₂CuN₂S₄ Cu²⁺ 2 Square planar geometry with two ligands
Zinc(II);N,N-dimethylcarbamodithioate C₆H₁₂N₂S₄Zn Zn²⁺ 2 Tetrahedral or octahedral geometry
Trimethylstannyl N,N-dimethylcarbamodithioate C₅H₁₂NS₂Sn Sn 1 Organometallic structure with covalent Sn-S bonds

Key Observations :

  • The arsenic complex’s trigonal planar geometry (three ligands) contrasts with the lower coordination numbers in Cu²⁺ and Zn²⁺ analogs, which adopt square planar or tetrahedral geometries .
  • The tin derivative (trimethylstannyl) exhibits covalent bonding rather than ionic interactions, typical of organometallic compounds .

Solubility and Stability

Compound Solubility Profile Stability in Aqueous Media
This compound Low water solubility; soluble in organic solvents Degrades under UV light, releasing toxic As³⁺
Copper(II);N,N-dimethylcarbamodithioate Moderately soluble in polar solvents Stable in neutral pH
Zinc(II);N,N-dimethylcarbamodithioate Insoluble in water; soluble in DMSO Hygroscopic; decomposes at high temps
Trimethylstannyl N,N-dimethylcarbamodithioate Highly soluble in organic solvents Sensitive to hydrolysis

Key Observations :

  • The arsenic compound’s low water solubility limits its environmental mobility but poses bioaccumulation risks .
  • Copper and zinc analogs are more stable in industrial formulations, while the tin derivative’s hydrolytic sensitivity restricts its applications .

Key Observations :

  • The arsenic complex is largely phased out due to regulatory restrictions (e.g., EU REACH) , while copper and zinc derivatives remain in controlled agricultural use .
  • Organometallic tin compounds are niche research tools due to their reactivity and toxicity .

Comparison with Organic Carbamodithioate Derivatives

Functional Group Variations

Compound Structure Key Differences
4-Cyano-2,6-dinitrophenyl dimethylcarbamodithioate Aromatic ester with nitro/cyano groups Enhanced electrophilicity for reactivity in synthesis
(Dimethylamino)methyl N,N-dimethylcarbamodithioate Alkyl chain with tertiary amine Improved solubility in hydrophobic media

Key Observations :

  • Aromatic esters (e.g., 4-cyano-2,6-dinitrophenyl) are used as intermediates in organic synthesis due to their electron-withdrawing groups .
  • Alkyl derivatives exhibit better solubility in organic solvents, favoring applications in agrochemical formulations .

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